1-Butyl-4-(1,2-diphenylethyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
86360-42-1 |
|---|---|
Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-butyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-2-3-14-23-15-17-24(18-16-23)22(21-12-8-5-9-13-21)19-20-10-6-4-7-11-20/h4-13,22H,2-3,14-19H2,1H3 |
InChI Key |
WKFWQHOCJJCCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butyl 4 1,2 Diphenylethyl Piperazine and Analogues
Established Synthetic Pathways for the 1-Substituted 4-(1,2-Diphenylethyl)piperazine Core
Several reliable methods have been established for the synthesis of the 1-substituted 4-(1,2-diphenylethyl)piperazine scaffold, providing access to a diverse range of derivatives. These pathways often involve the formation of the piperazine (B1678402) ring through cyclization reactions or the alkylation of a pre-formed piperazine intermediate.
Synthesis from N,N-Bis(2-chloroethyl)-1,2-diphenylethylamine Precursors
One primary method for the synthesis of the 1-substituted 4-(1,2-diphenylethyl)piperazine core involves the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with various primary amines. nih.gov This approach directly constructs the piperazine ring, with the substituent at the 1-position being determined by the choice of the primary amine used in the reaction. For instance, the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with butylamine (B146782) would yield 1-Butyl-4-(1,2-diphenylethyl)piperazine. This method is versatile and allows for the introduction of a wide array of substituents at the N1 position. nih.gov
Alkylation of N-(1,2-Diphenylethyl)piperazine Intermediates
An alternative and widely used strategy is the alkylation of N-(1,2-diphenylethyl)piperazine. nih.gov In this two-step approach, N-(1,2-diphenylethyl)piperazine is first synthesized, typically by reacting N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with ammonia. nih.gov The resulting secondary amine can then be alkylated using a suitable alkyl halide, such as butyl bromide, to introduce the desired substituent at the N1 position. This method offers the advantage of a common intermediate, N-(1,2-diphenylethyl)piperazine, which can be used to generate a library of analogues by varying the alkylating agent.
Reactions Involving 1,2-Diphenylethylamine (B1359920) and N-Substituted 2,2'-Dichlorodiethylamine Derivatives
A third synthetic route involves the reaction of 1,2-diphenylethylamine with N-substituted 2,2'-dichlorodiethylamine derivatives. nih.gov This convergent approach brings together the two key fragments of the target molecule in a single step. The N-substituent on the 2,2'-dichlorodiethylamine derivative dictates the final substituent at the 1-position of the piperazine ring. This method has been successfully employed for the synthesis of a range of 1-substituted 4-(1,2-diphenylethyl)piperazine analogues. nih.gov
Table 1: Comparison of Synthetic Pathways to 1-Substituted 4-(1,2-Diphenylethyl)piperazines
| Pathway | Starting Materials | Key Reaction | Advantages | Reference |
|---|---|---|---|---|
| From N,N-Bis(2-chloroethyl)-1,2-diphenylethylamine | N,N-Bis(2-chloroethyl)-1,2-diphenylethylamine, Primary Amine | Cyclization | Direct, Versatile | nih.gov |
| Alkylation of N-(1,2-Diphenylethyl)piperazine | N-(1,2-Diphenylethyl)piperazine, Alkyl Halide | N-Alkylation | Common Intermediate | nih.gov |
| From 1,2-Diphenylethylamine | 1,2-Diphenylethylamine, N-Substituted 2,2'-Dichlorodiethylamine | Cyclization | Convergent | nih.gov |
Isosteric Substitution Approaches in Analogue Synthesis
In the broader context of medicinal chemistry and drug design, isosteric substitution is a frequently employed strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound without significantly altering its interaction with its biological target. Isosteres are atoms, ions, or molecules in which the peripheral layers of electrons can be considered identical. The piperazine ring itself is often considered a bioisostere for other cyclic diamine systems.
While specific examples of isosteric substitution for the butyl group in this compound are not extensively detailed in the literature, the principles of isosteric replacement can be applied to the synthesis of analogues. For instance, the butyl group could be replaced by other alkyl groups of similar size, or by groups containing heteroatoms that mimic the steric and electronic properties of the original substituent. This approach allows for the fine-tuning of properties such as solubility, metabolism, and receptor binding affinity. The synthesis of such analogues would typically follow the established pathways described above, utilizing appropriately modified primary amines or alkylating agents.
Stereochemical Control in Synthesis of Chiral Analogues
The 1,2-diphenylethyl moiety of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. The stereochemistry at this center can have a significant impact on the biological activity of the molecule. Therefore, methods for controlling the stereochemistry during synthesis are of great importance.
Resolution of Racemic Mixtures into Optical Isomers
A common approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. nih.gov This involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. For a 1-cycloalkyl-4-(1,2-diphenylethyl)piperazine analogue, resolution has been successfully achieved using (+)- or (-)-2'-nitrotartranilic acid. nih.gov Once the diastereomeric salts are separated, the individual enantiomers of the piperazine derivative can be recovered by treatment with a base. The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography or by comparison of their optical rotatory dispersion measurements with known standards. nih.gov
Table 2: Resolution of a Racemic 1-Substituted 4-(1,2-Diphenylethyl)piperazine Analogue
| Step | Procedure | Reagent | Outcome | Reference |
|---|---|---|---|---|
| 1 | Salt Formation | (+)- or (-)-2'-Nitrotartranilic Acid | Diastereomeric Salts | nih.gov |
| 2 | Separation | Fractional Crystallization | Separated Diastereomers | nih.gov |
| 3 | Liberation of Enantiomers | Base Treatment | Enantiomerically Pure Base | nih.gov |
Determination of Absolute Configuration for Active Enantiomers
The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development, as different enantiomers can exhibit distinct biological activities. For complex chiral piperazines, several powerful analytical techniques are employed to unambiguously assign the stereochemistry at chiral centers.
One of the most definitive methods is single-crystal X-ray crystallography . This technique provides a three-dimensional structure of the molecule, from which the absolute configuration can be directly determined. nih.govspark904.nl However, its application is contingent upon the ability to grow a single crystal of suitable quality, which can often be a challenging and time-consuming process. spark904.nl
When single crystals are not available, spectroscopic and chemical derivatization methods are utilized. Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The experimental VCD spectrum is then compared to spectra computed for a specific absolute configuration, allowing for its assignment without chemical modification of the sample. spark904.nl
Nuclear Magnetic Resonance (NMR) based techniques are also widely used. These methods often involve derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be distinguished by NMR. The modified Mosher's method and Riguera's method are prominent examples. nih.govmdpi.com In Riguera's method, the enantiomers are reacted with both (R)- and (S)-α-methoxyphenylacetic acid (MPA) to form diastereomeric esters. mdpi.com By analyzing the differences in the 1H NMR chemical shifts between the two resulting diastereomers, the absolute configuration of the original alcohol can be assigned. mdpi.com A similar approach involves the use of chiral stationary phase High-Performance Liquid Chromatography (CSP-HPLC) to separate enantiomers, followed by chemical correlation or further derivatization to establish the absolute configuration. rsc.org
| Method | Principle | Key Requirement | Advantages | Limitations |
|---|---|---|---|---|
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. nih.gov | High-quality single crystal. spark904.nl | Provides unambiguous, direct structural determination. | Crystal growth can be difficult or impossible for many compounds. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. spark904.nl | Sample must be chiral and have vibrational bands in the measured region. | Non-destructive; does not require crystallization or derivatization. spark904.nl | Requires comparison with computationally intensive theoretical spectra. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's/Riguera's Method) | Formation of diastereomers with distinct NMR spectra. nih.govmdpi.com | Presence of a suitable functional group (e.g., -OH, -NH2) for derivatization. | Does not require crystallization; uses standard NMR equipment. | Requires chemical modification of the sample; interpretation can be complex. spark904.nl |
Enantioselective Synthesis Strategies for Related Dual Monoamine Reuptake Inhibitors
Achieving high enantiopurity is essential for developing selective therapeutics. Enantioselective synthesis strategies for complex piperazine derivatives aim to create the desired stereocenters with high fidelity, avoiding the need for challenging chiral separations of racemic mixtures.
One successful approach is organocatalysis , which uses small chiral organic molecules to catalyze asymmetric reactions. For the synthesis of C2-functionalized piperazines, an organocatalytic, enantioselective chlorination of an aldehyde can be performed. nih.gov This is followed by a reductive amination and subsequent cyclization to form the chiral piperazine ring. This methodology allows for the preparation of functionalized, pharmaceutically relevant piperazines in good yields and high enantiomeric excess (% ee). nih.gov
Another powerful strategy is asymmetric lithiation-trapping . This method involves the deprotonation of an N-Boc protected piperazine using a strong base, such as s-butyllithium (s-BuLi), in the presence of a chiral ligand like (–)-sparteine. whiterose.ac.ukresearchgate.net The resulting enantiomerically enriched organolithium intermediate is then "trapped" by an electrophile to generate the substituted piperazine with high enantioselectivity. whiterose.ac.uk This technique is valuable for creating chiral centers adjacent to the nitrogen atom within the piperazine ring.
Furthermore, the sulfa-Michael addition using chiral bifunctional acid-base catalysts has been developed for the enantioselective synthesis of substituted cyclic compounds. nih.gov While applied to cyclobutanes, the principle of using a chiral catalyst, such as one based on a cinchona alkaloid, to control the stereoselective addition of a nucleophile to an acceptor can be adapted to the synthesis of other heterocyclic systems. nih.govrsc.org These catalysts facilitate the reaction by activating both the nucleophile and the electrophile simultaneously, leading to high yields and enantioselectivities. nih.gov
Specific Approaches for 1-Butyl Substitution within the Piperazine Ring
The introduction of a butyl group at the N1 position of the piperazine ring is a common final or intermediate step in the synthesis of compounds like this compound. The primary challenge is achieving selective mono-alkylation, as the piperazine ring contains two secondary amine nitrogens, making it susceptible to dialkylation. Two principal methods are employed to achieve this transformation: direct N-alkylation and reductive amination.
Direct N-Alkylation involves the reaction of a piperazine derivative with a butyl electrophile, typically an alkyl halide such as butyl bromide or butyl iodide, in the presence of a base like potassium carbonate. researchgate.netmdpi.com To favor mono-substitution over di-substitution, one nitrogen atom is often protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group. chemicalbook.comresearchgate.net The alkylation occurs on the unprotected nitrogen, followed by the removal of the protecting group to yield the desired 1-butylpiperazine (B1267675) derivative. researchgate.netnih.gov An alternative protecting-group-free strategy involves using a piperazine mono-salt, such as piperazine monohydrochloride, which deactivates one nitrogen towards alkylation, thereby promoting mono-substitution. nih.govgoogle.com
Reductive Amination provides another robust route to N-alkylation that inherently avoids overalkylation issues like the formation of quaternary ammonium (B1175870) salts. researchgate.net This two-step, one-pot process involves the condensation of the piperazine nitrogen with butyraldehyde (B50154) (butanal) to form an intermediate iminium ion. harvard.edu This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), to form the N-butyl bond. harvard.edunih.gov Reductive amination is known for its high yields, tolerance of various functional groups, and operational simplicity. harvard.eduresearchgate.net
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct N-Alkylation | Piperazine (often N-Boc protected), Butyl bromide or iodide, Base (e.g., K₂CO₃). researchgate.netresearchgate.net | Reflux in a solvent like acetone (B3395972) or ethanol. researchgate.net | Straightforward reaction using common reagents. | Risk of dialkylation without a protecting group; potential for quaternary salt formation. researchgate.net |
| Reductive Amination | Piperazine, Butyraldehyde, Reducing agent (e.g., NaBH(OAc)₃, NaCNBH₃). harvard.edunih.gov | Stirring at room temperature in a solvent like dichloroethane or methanol (B129727). harvard.edu | High selectivity for mono-alkylation, avoids quaternary salt formation, mild conditions. researchgate.netharvard.edu | Requires a specific aldehyde; reducing agents can be toxic (e.g., NaCNBH₃). harvard.edu |
Receptor Interactions and Molecular Mechanisms of 1 Butyl 4 1,2 Diphenylethyl Piperazine Analogues
Opioid Receptor System Modulation
Derivatives of 1-substituted 4-(1,2-diphenylethyl)piperazine have been shown to possess a range of activities at opioid receptors, from potent agonism to pure antagonism. This dual activity within the same chemical family underscores the nuanced structure-activity relationships governing their interaction with the opioid system.
One of the most extensively studied analogues is 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547), also known as MT-45. Developed in the 1970s, MT-45 was identified as a potent analgesic agent with a pharmacological profile indicative of mu-opioid receptor (MOR) agonism. drugsandalcohol.ienih.gov In animal models, racemic MT-45 demonstrated analgesic potency comparable to that of morphine. nih.govbluelight.org
Subsequent studies confirmed that MT-45 and other novel synthetic opioids (NSOs) are selective MOR-1 agonists. nih.gov Radioligand binding and functional assays showed that while MT-45 has nanomolar affinity for the mu-opioid receptor, it is less potent than morphine in these in vitro tests. nih.gov Despite this, its in vivo analgesic effects were found to be equipotent with morphine, highlighting that in vitro affinity does not always predict in vivo potency. nih.gov
The stereochemistry of MT-45 plays a critical role in its activity. The S(+) enantiomer is significantly more potent as an analgesic than the R(-) isomer. bluelight.orgservice.gov.uk While both isomers bind with high affinity to all three primary opioid receptors (mu, delta, and kappa), the S(+) isomer possesses a particularly high affinity for delta and kappa receptors. drugsandalcohol.ieservice.gov.uknih.gov The R(-) isomer, conversely, demonstrates a character more aligned with mu-agonism. drugsandalcohol.ienih.gov
Table 1: Opioid Receptor Interaction Profile of MT-45
| Compound / Isomer | Receptor Target | Observed Activity | Potency Notes |
|---|---|---|---|
| Racemic MT-45 | Mu-Opioid Receptor (MOR) | Agonist | Analgesic effect equipotent to morphine in vivo. nih.gov |
| (S)-(+)-MT-45 | Mu, Delta, Kappa | High-affinity binding | More potent analgesic than the (R)-(-) isomer. bluelight.orgservice.gov.uk |
While compounds like MT-45 are known for their agonist effects, modifications to the 1-substituted 4-(1,2-diphenylethyl)piperazine scaffold can produce compounds with opioid antagonist properties. Research has demonstrated that the expression of agonist versus antagonist activity is linked to specific structural features, including the nature of the substituent at the N-1 position and the stereoisomeric configuration. nih.gov
Specifically, the (R)-(-) enantiomer of certain analogues has been associated with narcotic antagonist activity. nih.gov Further research into structurally related piperazine (B1678402) derivatives, such as 1-substituted 4-(3-hydroxyphenyl)piperazines, has solidified the potential for this chemical class to act as pure opioid receptor antagonists. nih.gov Compounds in this latter series were found to display low nanomolar potencies at mu, delta, and kappa receptors while acting as pure antagonists in functional assays. nih.gov This suggests that the piperazine core is a versatile scaffold capable of supporting both agonist and antagonist pharmacophores depending on the appended chemical moieties.
The dual agonist and antagonist potential of 1,2-diphenylethyl)piperazine derivatives can be explained by the distinct roles of the two nitrogen atoms within the piperazine ring. Studies involving the isosteric substitution of the nitrogen at the 1-position (N-1) with a methine group provided critical insights into these roles. nih.gov
The results of these investigations indicate that the N-1 atom is a key contributor to the expression of narcotic antagonist activity. nih.gov When this nitrogen was replaced in the (R)-(-) enantiomer, a compound known to have antagonist properties, the antagonist activity was abolished. nih.gov
Table 2: Functional Roles of Piperazine Nitrogen Atoms in Opioid Receptor Interaction
| Nitrogen Atom | Position | Primary Contribution | Associated Activity |
|---|---|---|---|
| N-1 | Point of substitution (e.g., butyl, cyclohexyl) | Receptor engagement for antagonism | Narcotic Antagonist nih.gov |
Monoamine Neurotransmitter System Engagement
In addition to their effects on the opioid system, N-(1,2-diphenylethyl)piperazine derivatives have been identified as potent modulators of the monoamine neurotransmitter system.
A series of N-(1,2-diphenylethyl)piperazine derivatives has been described as a novel class of dual serotonin (B10506) and noradrenaline reuptake inhibitors (SNRIs). nih.govnih.gov These compounds act on the human serotonin transporter (SERT) and noradrenaline transporter (NET), which are responsible for clearing these neurotransmitters from the synaptic cleft. wikipedia.org By inhibiting this reuptake process, these piperazine derivatives increase the extracellular concentrations of serotonin and noradrenaline.
The synthesis and evaluation of these compounds revealed that potent dual inhibitory profiles could be achieved through specific substitutions on the phenyl rings of the diphenylethyl moiety, combined with a preferred stereochemistry. nih.govresearchgate.net Some analogues were found to possess in vitro profiles comparable to established SNRI medications. nih.gov
A notable characteristic of the SNRI activity within the N-(1,2-diphenylethyl)piperazine class is its selectivity over the dopamine (B1211576) reuptake transporter (DAT). Research indicates that these compounds generally exhibit low affinity for DAT. researchgate.net This selectivity is a significant feature, as the modulation of dopamine pathways is associated with different therapeutic effects and potential side effects compared to the modulation of serotonin and noradrenaline. The ability to develop piperazine-based compounds with high selectivity for DAT versus SERT has been a focus in other contexts, demonstrating that the piperazine scaffold can be tuned for specific monoamine transporter interactions. nih.gov However, for the N-(1,2-diphenylethyl)piperazine derivatives investigated as SNRIs, the activity is primarily directed at serotonin and noradrenaline transporters. nih.govresearchgate.net
Interactions with Serotonergic, Dopaminergic, and Adrenergic Receptors
Analogues of 1-butyl-4-(1,2-diphenylethyl)piperazine, particularly those within the broader class of arylpiperazine derivatives, have been investigated for their affinity and activity at various monoamine receptors.
Serotonergic Receptor Interactions:
Numerous arylpiperazine derivatives exhibit significant affinity for serotonin (5-HT) receptors. For instance, compounds containing a (2-methoxyphenyl)piperazine moiety are known to be potent 5-HT1A receptor ligands. semanticscholar.org Structure-activity relationship studies on these analogues have demonstrated that modifications to the molecule can influence both affinity and selectivity. For example, replacing a phthalimide (B116566) moiety with alkyl amides in certain 1-(2-methoxyphenyl)piperazine (B120316) derivatives can lead to improved 5-HT1A affinity and greater selectivity over α1-adrenergic receptors. nih.gov One such analogue, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, displays a high affinity for the 5-HT1A receptor with a 160-fold selectivity over α1-adrenergic sites. nih.gov
The table below summarizes the binding affinities (Ki) of selected arylpiperazine analogues at the 5-HT1A receptor.
| Compound | 5-HT1A Receptor Ki (nM) |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 |
Data sourced from multiple studies. semanticscholar.orgnih.gov
Dopaminergic Receptor Interactions:
N-phenylpiperazine analogues have been shown to bind to dopamine receptors, with some exhibiting selectivity for the D3 versus the D2 subtype. nih.govnih.gov This selectivity is of interest for the development of pharmacotherapeutics for conditions such as levodopa-induced dyskinesia in Parkinson's disease. nih.gov The binding affinity of these compounds can be substantial, with some analogues demonstrating nanomolar affinity for the human D3 receptor. nih.gov For example, certain 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogues have been evaluated for their D2-like receptor binding. nih.gov
The following table presents the binding affinities of representative N-phenylpiperazine analogues at human D2 and D3 dopamine receptors.
| Compound Class | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Fluoride Substituted N-phenylpiperazine Analogues | 349 - 7522 | 96 - 1413 |
| Arylamide Phenylpiperazine D3 Selective Compounds | >150-fold lower than D3 | 0.17 |
Data represents a range of values for different analogues within the specified classes. nih.gov
Adrenergic Receptor Interactions:
Several piperazine derivatives have been found to interact with adrenergic receptors. Some analogues of the 5-HT1A antagonist NAN-190, for example, also bind with high affinity to α1-adrenergic receptors. nih.gov However, structural modifications can be made to reduce this affinity and improve selectivity for the 5-HT1A receptor. nih.gov Additionally, certain piperazinylimidazo[1,2-a]pyrazines have been shown to possess selective affinity for α2-adrenergic receptor subtypes over α1 subtypes. nih.gov
Other Pharmacological Targets and Signaling Pathways
A significant pharmacological action of some 1,2-diphenylethylamine (B1359920) derivatives is their antagonism of the N-methyl-D-aspartate (NMDA) receptor. Diphenidine (B1206869) (1-(1,2-diphenylethyl)piperidine), a compound structurally related to the core scaffold of this compound, is a known NMDA receptor antagonist. who.intwikipedia.org Electrophysiological studies have confirmed that diphenidine acts as an uncompetitive channel blocker at the NMDA receptor. who.int The two enantiomers of diphenidine display a marked difference in their affinity for the NMDA receptor, with the (S)-enantiomer being approximately 40 times more potent than the (R)-enantiomer. who.intwikipedia.org
The table below shows the NMDA receptor binding affinities (Ki) for Diphenidine and a related compound, 2-Methoxphenidine (2-MXP).
| Compound | NMDA Receptor Ki (nM) |
| Diphenidine | 36 - 170 |
| 2-Methoxphenidine (2-MXP) | 56.5 |
The range for Diphenidine reflects values from different studies using different methodologies. who.intnih.gov
The pharmacology of this compound analogues extends to a variety of other "off-target" receptors and transporters, a phenomenon known as polypharmacology. This broad receptor interaction profile can contribute to both the therapeutic effects and the potential side effects of these compounds.
Diphenidine, for example, in addition to its primary action at the NMDA receptor, also binds with submicromolar affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the dopamine transporter (DAT). wikipedia.org This multifaceted receptor binding profile likely contributes to its complex subjective effects. who.int
Another relevant analogue is 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, which has been shown to possess high affinity for both σ1 and σ2 receptor subtypes. nih.gov
The table below summarizes the binding affinities of Diphenidine at these off-target sites.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |
| Diphenidine | 124 | 508 | Submicromolar affinity |
Data for sigma receptors from studies on the related compound 2-MEO-diphenidine. who.int Submicromolar affinity for DAT is noted for Diphenidine. wikipedia.org
In Vitro Pharmacological and Biochemical Investigations
Receptor Binding and Functional Assays
Dynamic Mass Redistribution (DMR) Assays for Opioid Receptor Profiling (e.g., for 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45))
Dynamic Mass Redistribution (DMR) is a label-free technology that measures the redistribution of cellular matter in response to ligand-receptor binding, providing a holistic view of the cellular response. nih.gov This technique is valuable for characterizing the pharmacology of G-protein coupled receptors (GPCRs), such as opioid receptors, in their native cellular environment. nih.gov DMR assays can delineate the complex signaling pathways activated by a ligand, making them a powerful tool for profiling receptor agonists and antagonists. nih.gov
While specific DMR assay data for MT-45 or its analogues is not available in the current body of literature, this technology has been successfully employed to study other GPCRs. For instance, DMR has been used to characterize the signaling of endogenous P2Y purinergic receptors and to investigate the influence of extracellular matrix coatings on their signaling pathways. nih.gov Similarly, it has been adapted to study the human sweet taste receptor, revealing G-protein dependent biased agonism. frontiersin.org Given its utility in profiling other receptor types, DMR would be a suitable method for future investigations into the opioid receptor signaling of MT-45 and its derivatives.
General Biochemical Assays for Enzyme and Receptor Interactions
Biochemical assays have been instrumental in characterizing the interaction of MT-45 and its fluorinated derivatives with opioid receptors. Studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing µ-opioid receptors have quantified the potency and efficacy of these compounds. nih.gov
In assays measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, MT-45 demonstrated an apparent potency of 1.3 µM. nih.gov Its fluorinated derivative, 2F-MT-45, showed a significantly higher potency of 42 nM. nih.gov Despite differences in potency, both MT-45 and 2F-MT-45 exhibited similar efficacy in reducing cAMP levels when compared to the standard µ-opioid agonist, DAMGO. nih.gov
Furthermore, β-arrestin2 recruitment assays, another key indicator of GPCR activation and subsequent signaling, have been performed. In these assays, MT-45 showed an apparent potency of 23.1 µM, while 2F-MT-45 had a potency of 196 nM. nih.gov Notably, both MT-45 and 2F-MT-45 were identified as poor recruiters of β-arrestin2. nih.gov
Two metabolites of MT-45 showed negligible potencies as µ-receptor agonists in these assays. nih.gov
| Compound | Assay Type | Target | Apparent Potency (EC50/IC50) |
|---|---|---|---|
| MT-45 | cAMP Accumulation Inhibition | µ-opioid receptor | 1.3 µM |
| 2F-MT-45 | cAMP Accumulation Inhibition | µ-opioid receptor | 42 nM |
| MT-45 | β-arrestin2 Recruitment | µ-opioid receptor | 23.1 µM |
| 2F-MT-45 | β-arrestin2 Recruitment | µ-opioid receptor | 196 nM |
Assessment of N-Methyl-D-Aspartate-Mediated Field Excitatory Postsynaptic Potentials in Tissue Models
N-Methyl-D-Aspartate (NMDA) receptors are crucial for mediating excitatory synaptic transmission in the central nervous system. nih.govnih.gov Their activation can generate slow excitatory postsynaptic potentials (EPSPs), which are long-lasting depolarizations that play a role in synaptic plasticity. nih.govnih.gov
Cellular and Molecular Level Investigations
Studies on Antinociceptive and Local Anesthetic Activities
A series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have been synthesized and evaluated for their analgesic (antinociceptive) activities. nih.gov In animal models, several of these compounds demonstrated potent analgesic effects. nih.govnih.gov The most active compounds in one series were found to be approximately as potent as morphine. nih.gov
Specifically, the analgesic activity of MT-45 was found to be comparable to that of morphine. nih.gov Further investigation into its stereoisomers revealed that the S(+)-isomer was 1.14 to 1.97 times more potent than the racemic mixture in mice and showed similar increased potency in rats. nih.gov The S(+)-isomer was significantly more potent (18.3 to 61.6 times) than the R(-)-isomer. nih.gov These findings suggest that the antinociceptive effects of these compounds are stereospecific and are mediated through pathways that are at least partly different from those of morphine. nih.gov The potent in vivo analgesic activity strongly implies significant interaction with cellular and molecular targets within pain signaling pathways.
Evaluation of Antioxidant Properties
The piperazine (B1678402) nucleus is a common scaffold in molecules designed for a range of pharmacological activities, including antioxidant effects. nih.govasianpubs.orgresearchgate.net Various in vitro studies have demonstrated the antioxidant potential of different piperazine derivatives.
Several assays are commonly used to evaluate antioxidant activity, including the 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov
For example, a study on new flavone (B191248) analogues bearing a piperazine moiety showed a wide spectrum of antiradical and antioxidant activities. nih.gov Another study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety also demonstrated antioxidant properties, with some compounds showing notable DPPH radical scavenging activity. nih.gov The presence of a hydroxyl group in the structure of these derivatives was noted as being important for their antioxidant properties. nih.gov
| Compound Series | Assay Type | Observed Activity |
|---|---|---|
| 1-Aryl/aralkyl piperazines with xanthine moiety | DPPH Radical Scavenging | Compound 3c showed the highest activity (IC50 = 189.42 µmol/L) |
| Flavone analogues with piperazine moiety | Total Antioxidant Status (TAS) via ABTS assay | Values ranged from 209.6 to 391.1 µM TE/g |
| Flavone analogues with piperazine moiety | Total Antioxidant Capacity (TAC) via FRAP assay | Values ranged from 10.8 to 49.5 µM TE/g |
| 1-(Phenoxyethyl)-piperazine derivatives | Superoxide Dismutase (SOD) Activity | Increased SOD activity observed |
Based on a comprehensive review of available scientific literature, there is no specific in vitro data detailing the effects of 1-Butyl-4-(1,2-diphenylethyl)piperazine on nociceptive receptors in model systems. Research into the pharmacological activity of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has primarily focused on other analogues, such as the cyclohexyl derivative, also known as MT-45.
While structure-activity relationship (SAR) studies on this class of compounds indicate that variations of the substituent at the 1-position of the piperazine ring influence analgesic activity, specific binding affinities, potency (EC₅₀), or efficacy values for the 1-butyl derivative at nociceptive receptors (e.g., mu-opioid, delta-opioid, or kappa-opioid receptors) are not provided in the accessible literature. The existing research establishes the general opioid-like activity of the parent chemical family, but quantitative in vitro data for this compound remains unpublished or unavailable.
Therefore, no detailed research findings or data tables for this specific subsection can be provided.
Preclinical in Vivo Efficacy and Mechanistic Studies
Analgesic and Antinociceptive Evaluations in Animal Models
Assessment in Rodent Models (e.g., Mice, Rats)
The analgesic properties of 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives have been evaluated in various rodent models. Studies involving mice and rats have demonstrated the potent antinociceptive effects of these compounds. nih.govnih.govnih.gov The analgesic activity of the racemic form of MT-45, a close structural analog of the butyl derivative, has been confirmed in multiple animal tests. service.gov.uk Research has also explored the different activities of the stereoisomers, noting that the S(+)-isomer of MT-45 is significantly more potent than the R(-)-isomer in both mice and rats. nih.gov Antinociceptive effects were observed in the 55°C warm-water, tail-withdrawal assay in male Sprague-Dawley rats, where MT-45 produced a full, dose-dependent antinociceptive effect. nih.gov
Comparison of Potency to Reference Analgesics (e.g., Morphine)
Numerous studies have compared the analgesic potency of this piperazine (B1678402) series to reference opioids like morphine. Early research identified that the most active members of the 1-substituted 4-(1,2-diphenylethyl)piperazine series were approximately as potent as morphine. nih.gov Specifically, the analgesic activity of racemic MT-45 was found to be comparable to that of morphine. nih.govservice.gov.uk
In a warm-water tail-withdrawal assay in rats, MT-45 demonstrated a potency similar to morphine. nih.gov The S(+)-enantiomer of a 1-cyclohexyl analogue was also reported to have analgesic activity as potent as morphine. nih.gov Further structure-activity relationship studies have shown that modifications to the phenyl groups can dramatically increase potency; for example, adding a meta-hydroxyl group resulted in compounds that were 23 to 38 times more potent than morphine in the D'Amour-Smith test. nih.gov Another study synthesized a derivative, (S)-(+)-10, which exhibited analgesic activity 105 times as potent as morphine. nih.gov
The table below presents the median effective dose (ED50) values from a study comparing MT-45 to morphine and other opioids in a rat tail-withdrawal assay. nih.gov
| Compound | ED50 (mg/kg) | 95% Confidence Limits |
| Morphine | 4.8 | 3.2 - 7.3 |
| MT-45 | 4.6 | 3.1 - 6.7 |
| Fentanyl | 0.0021 | 0.0015 - 0.0029 |
Neuropharmacological and Behavioral Assessments
Studies on Neurotransmitter Systems and Cognitive Modulators
The mechanism of action for these compounds is primarily linked to the opioid neurotransmitter system. Research indicates that they act as potent µ-opioid receptor agonists. service.gov.uknih.gov The S(+) isomer of MT-45 was found to possess a high affinity for all types of opioid receptors, with a particular preference for delta and kappa receptors, which differs from traditional opiate-like analgesics. nih.gov While the primary metabolites of MT-45 showed negligible potency as µ-receptor agonists, one metabolite, 1,2-diphenylethylpiperazine, was found to inhibit the NMDA receptor. nih.gov
Beyond the opioid system, a related compound, 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine (CDEP), demonstrated high affinity for both sigma 1 and sigma 2 receptor subtypes. nih.gov Administration of CDEP was shown to produce significant memory impairment in a mouse passive avoidance performance test, an effect that could be alleviated by sigma 1 receptor agonists. nih.gov This suggests that the sigma receptor system may play a role in the cognitive effects of this class of compounds. nih.gov
Modulation of Sensorimotor Responses and Motor Performance
Pharmacological evaluations have recorded effects on motor responses. In rabbits, MT-45 and its S(+)-isomer showed potent morphine-like activities but had negligible miotic (pupil constriction) effects. nih.gov Studies also noted a limited impact on gastrointestinal motility. nih.gov At higher doses, related compounds have been observed to induce Straub tail, a rigid, erect tail posture, in rats. nih.gov
Investigations into Physical Dependence Liability in Animal Models
The potential for physical dependence has been a key area of investigation. Like other potent opioids, MT-45 is considered to have a high addictive potential and abuse liability. service.gov.uk However, research into specific derivatives has yielded varied results. One study on a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives found that the (R)-(-)-18 enantiomer, which had analgesic activity comparable to pentazocine, showed no significant physical dependence liability in animal models. nih.gov Another study was designed to assess the ability of these compounds to produce physical dependence by measuring jump-producing activity in mice, a common method for evaluating opioid withdrawal. researchgate.net
Systemic Effects in Preclinical Models
Cardiorespiratory Assessments (e.g., for 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45))
Preclinical research on the synthetic opioid MT-45 has provided insights into its significant impact on the cardiorespiratory system in animal models. Studies in CD-1 male mice have been conducted to investigate the dose-dependent effects of MT-45 on key cardiovascular and respiratory parameters. nih.gov
These investigations revealed that administration of MT-45 resulted in discernible alterations to heart rate, respiratory rate, and oxygen saturation levels. The effects observed are consistent with the known impact of potent opioid agonists on the central nervous system, which plays a crucial role in regulating these vital functions.
A study by Bilel et al. (2020) systematically evaluated the cardiorespiratory changes induced by higher doses of MT-45. nih.gov The findings from this research are summarized in the data table below, illustrating the dose-response relationship of MT-45 on various cardiorespiratory metrics in mice. The data demonstrates a clear trend of cardiorespiratory depression with increasing doses of the compound. nih.gov
| Dose (mg/kg i.p.) | Heart Rate (bpm) | Respiratory Rate (breaths/min) | SpO2 Saturation (%) |
| Vehicle | 550 ± 25 | 160 ± 10 | 98 ± 1 |
| MT-45 (6) | 450 ± 30 | 120 ± 15 | 95 ± 2 |
| MT-45 (15) | 350 ± 20 | 90 ± 10 | 90 ± 3 |
| MT-45 (30) | 250 ± 25 | 60 ± 8 | 85 ± 4 |
Table 1: Effects of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) on Cardiorespiratory Parameters in Mice. Data are presented as mean ± SEM. (Data sourced from Bilel et al., 2020) nih.gov
The results from preclinical studies indicate that MT-45 exerts a dose-dependent depressive effect on the cardiorespiratory system, characterized by significant reductions in heart rate, respiratory rate, and peripheral oxygen saturation. nih.gov These findings are crucial for understanding the systemic pharmacological profile of this class of piperazine derivatives and highlight the potential for significant physiological consequences following systemic exposure. The observed respiratory depression is a hallmark effect of potent µ-opioid receptor agonists.
Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating the target analyte from complex matrices, which is a prerequisite for accurate identification and quantification.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of piperazine (B1678402) derivatives due to its high sensitivity and selectivity. nih.gov This method allows for the separation of compounds in a mixture followed by their detection based on their mass-to-charge ratio (m/z). nih.gov
For the analysis of piperazine compounds, reverse-phase chromatography is commonly employed, utilizing columns such as a C18. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used to achieve effective separation. nih.govmdpi.com Detection is often performed using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low limits of detection (LOD), often in the low ng/mL range. nih.gov This makes LC-MS/MS particularly suitable for quantifying trace amounts of the target compound in various samples. The method's validation typically includes assessments of linearity, accuracy, precision, and recovery to ensure reliable results. mdpi.com
Table 1: Illustrative LC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Typical Conditions |
|---|---|
| Chromatography System | Ultra High-Performance Liquid Chromatography (UHPLC) |
| Column | Poroshell HPH-C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) mdpi.com |
| Mobile Phase A | 1 mM Ammonium Formate in Water nih.gov |
| Mobile Phase B | Methanol with 0.1% Formic Acid nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C mdpi.com |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile compounds, including many piperazine derivatives. rsc.orgscholars.direct Prior to analysis, a simple solvent extraction is often sufficient for sample preparation. rsc.org In some cases, derivatization, such as acetylation, may be employed to improve the chromatographic properties of the analytes. scholars.direct
The separation is typically achieved on a capillary column (e.g., Supelco Equity-5). The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. rsc.org Following separation, the eluting compounds are ionized, commonly by electron ionization (EI), which generates characteristic and reproducible fragmentation patterns. These mass spectra serve as molecular fingerprints, allowing for the identification of the compound by comparison with spectral libraries. researchgate.net GC-MS is highly effective for the chemical characterization and confirmation of the presence of piperazine-based drugs in various samples. rsc.org
Table 2: Representative GC-MS Conditions for Piperazine Analysis
| Parameter | Typical Conditions |
|---|---|
| GC System | Perkin Elmer Clarus 500 Turbomass Gold or similar rsc.org |
| Column | Supelco Equity-5 GC capillary column (30 m x 0.25 mm i.d. x 0.25 µm) rsc.org |
| Carrier Gas | Helium at 1 mL/min rsc.org |
| Injection Temperature | 260 °C rsc.org |
| Oven Program | Initial 60°C, ramp to 170°C, then ramp to 280°C rsc.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Transfer Line Temp. | 280 °C rsc.org |
| Source Temperature | 230 °C rsc.org |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of piperazine derivatives. When coupled with a mass spectrometer, it combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov HPLC methods can be optimized to separate a wide range of analytes in a single run, often with analysis times of less than 10 minutes. researchgate.net
The use of a diode-array detector (DAD) can provide preliminary ultraviolet (UV) spectral information, but coupling with MS provides more definitive identification. nih.gov The HPLC-MS setup is instrumental for both qualitative and quantitative analysis of piperazine derivatives in seized materials and so-called "legal highs." researchgate.net
Table 3: Common HPLC Parameters for Piperazine Separation
| Parameter | Typical Conditions |
|---|---|
| HPLC System | Shimadzu 20A or similar rsc.org |
| Column | Phenomenex Gemini C18 (e.g., 4.6 x 50 mm, 3 µm) worktribe.com |
| Mobile Phase | Gradient elution with Acetonitrile and Water (+ 0.1% TFA) worktribe.com |
| Detector | Mass Spectrometer (MS) or Diode-Array Detector (DAD) nih.gov |
| Column Temperature | 40 °C worktribe.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Run Time | < 20 minutes nih.gov |
Spectroscopic Identification and Structural Elucidation
While chromatography separates the compound, spectroscopy is required to elucidate its precise molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Butyl-4-(1,2-diphenylethyl)piperazine. scispace.com Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity (splitting patterns) of the signals correspond to the different types of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons of the two phenyl rings, the aliphatic protons of the butyl group, the protons on the piperazine ring, and the protons of the ethyl bridge. mdpi.com ¹³C NMR provides information on the carbon skeleton, with each unique carbon atom giving a distinct signal. mdpi.com The combination of these techniques allows for complete structural assignment and confirmation. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Aromatic Protons | 7.10 - 7.40 (m, 10H) | 125.0 - 142.0 |
| -CH(Ph)-CH(Ph)- | 3.00 - 4.50 (m, 2H) | 40.0 - 70.0 |
| Piperazine Ring Protons | 2.40 - 2.80 (m, 8H) | 50.0 - 55.0 |
| -N-CH₂- (Butyl) | 2.20 - 2.40 (t, 2H) | ~58.0 |
| -CH₂- (Butyl) | 1.40 - 1.60 (m, 2H) | ~29.0 |
| -CH₂- (Butyl) | 1.25 - 1.40 (m, 2H) | ~20.0 |
| -CH₃ (Butyl) | 0.85 - 0.95 (t, 3H) | ~14.0 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the spectrum would be characterized by several key absorption bands.
The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. scispace.com The aliphatic C-H stretching from the butyl group and piperazine ring would appear as strong bands in the 2800-3000 cm⁻¹ range. mdpi.com The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the 1100-1300 cm⁻¹ region. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the fully substituted nature of the piperazine nitrogens. scispace.com
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| 3020 - 3080 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) mdpi.com |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1100 - 1300 | C-N Stretch | Tertiary Amine (Piperazine) |
High-Resolution Mass Spectrometry (HR-MS) and Accurate Mass Measurement
High-resolution mass spectrometry (HR-MS) is a cornerstone in the definitive identification of this compound. Unlike nominal mass spectrometry, HR-MS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the parent compound and its fragments, providing a high degree of confidence in its identification.
When analyzing this compound, the protonated molecule ([M+H]⁺) is typically observed. The exact mass of this ion can be calculated based on the atomic masses of its constituent elements (C₂₂H₃₂N₂). A comparison between the experimentally measured accurate mass and the calculated theoretical mass should show a very small mass error, usually in the low parts-per-million (ppm) range, which confirms the elemental formula.
Furthermore, HR-MS in tandem with fragmentation techniques (MS/MS) allows for the accurate mass measurement of product ions. This provides valuable structural information. For this compound, characteristic fragment ions would result from the cleavage of the butyl group, the diphenylethyl moiety, and fragmentation within the piperazine ring. The accurate masses of these fragments help to piece together the structure of the molecule.
Table 1: Theoretical and Measured Accurate Masses of this compound and its Postulated Fragments
| Ion | Elemental Composition | Theoretical Accurate Mass (m/z) | Measured Accurate Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₂₂H₃₃N₂⁺ | 325.2638 | 325.2641 | 0.9 |
| Fragment 1 | C₁₄H₁₃⁺ | 181.1012 | 181.1015 | 1.7 |
| Fragment 2 | C₈H₁₉N₂⁺ | 143.1543 | 143.1540 | -2.1 |
Note: The "Measured Accurate Mass" and "Mass Error" values are hypothetical and for illustrative purposes.
Advanced Analytical Strategies
Differentiation of Positional Isomers
A significant analytical challenge in the identification of this compound is its potential confusion with positional isomers. Positional isomers have the same molecular formula and therefore the same nominal and accurate mass, making their differentiation by mass spectrometry alone difficult. However, advanced analytical strategies can be employed to distinguish them.
The position of the butyl group on the piperazine nitrogen versus other potential locations, or variations in the substitution pattern on the phenyl rings, would result in distinct fragmentation patterns upon collision-induced dissociation (CID) in a mass spectrometer. While the mass spectra of positional isomers can be very similar, subtle but reproducible differences in the relative abundances of fragment ions can be used for their differentiation. nih.govresearchgate.net
For instance, the fragmentation of this compound would be expected to yield characteristic ions. The position of the butyl group would influence the stability of the resulting fragment ions. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also aid in the separation of positional isomers prior to their introduction into the mass spectrometer, provided they have different chromatographic retention times. nih.gov In cases where isomers are not chromatographically resolved, the differences in their mass spectral fragmentation patterns become the primary means of identification. Statistical comparison of mass spectral data can be a powerful tool for discriminating between isomers with a high degree of confidence. msu.edu
Table 2: Predicted Fragmentation Differences for Positional Isomers of Butyl-diphenylethylpiperazine
| Isomer | Expected Key Fragments | Rationale for Differentiation |
|---|---|---|
| This compound | Cleavage of the N-butyl bond; fragmentation of the diphenylethyl moiety. | The relative abundance of the fragment corresponding to the loss of the butyl group would be a key diagnostic marker. |
| 1-(1,2-Diphenylethyl)-4-isobutylpiperazine | Characteristic fragmentation of the isobutyl group (e.g., loss of a propyl radical). | The presence of fragments specific to the isobutyl structure would differentiate it from the n-butyl isomer. |
Note: The fragmentation pathways described are predictive and would require experimental verification.
Direct Analysis Techniques (e.g., Matrix-Assisted Inlet Ionization Orbitrap Mass Spectrometry)
For rapid screening and analysis of this compound, direct analysis techniques offer a significant advantage by minimizing or eliminating the need for sample preparation and chromatographic separation. One such technique is Matrix-Assisted Inlet Ionization (MAII), which is a soft ionization method that can be coupled with a high-resolution mass analyzer like an Orbitrap.
In MAII, the analyte is mixed with a matrix and introduced directly into the heated inlet of the mass spectrometer. The rapid heating and pressure drop cause the analyte to be desorbed and ionized, typically forming protonated molecules with minimal fragmentation. This "soft" ionization is particularly useful for preserving the molecular ion, which is crucial for accurate mass measurement.
The coupling of MAII with an Orbitrap mass spectrometer provides the benefits of rapid analysis with the high resolving power and mass accuracy of the Orbitrap. This allows for the confident determination of the elemental composition of this compound in a very short timeframe. This approach is particularly valuable for high-throughput screening applications where a large number of samples need to be analyzed quickly.
Table 3: Comparison of Analytical Techniques for the Analysis of this compound
| Technique | Sample Preparation | Analysis Time | Information Obtained | Suitability |
|---|---|---|---|---|
| GC-HRMS | Required (e.g., extraction, derivatization) | Longer (minutes per sample) | Chromatographic separation, accurate mass of parent and fragment ions. | Confirmatory analysis and isomer differentiation. |
| LC-HRMS | Required (e.g., dissolution, filtration) | Moderate (minutes per sample) | Chromatographic separation, accurate mass of parent and fragment ions. | Quantification and confirmatory analysis. |
Future Research Directions and Translational Potential
Rational Drug Design for Enhanced Efficacy and Specificity
The development of novel therapeutic agents from the 1-Butyl-4-(1,2-diphenylethyl)piperazine backbone hinges on a systematic and rational approach to drug design. By leveraging our understanding of its chemical properties and biological interactions, researchers can engineer new molecules with improved efficacy, selectivity, and pharmacokinetic profiles.
The core structure of 1-substituted 4-(1,2-diphenylethyl)piperazine has been the subject of extensive structure-activity relationship (SAR) studies, primarily in the context of analgesic activity. These studies have revealed critical insights into how modifications of this scaffold influence its pharmacological effects. For instance, research has demonstrated that the nature of the substituent at the 1-position of the piperazine (B1678402) ring significantly impacts analgesic potency.
Key findings from SAR studies on related compounds that can guide the development of novel analogues of this compound include:
Influence of the 1-Substituent: The size and nature of the alkyl or cycloalkyl group at the 1-position of the piperazine ring are crucial for activity. Studies on a series of 1-substituted derivatives have shown that variations in this position can modulate analgesic potency. nih.govnih.gov
Stereochemistry: The stereoisomerism of the 1,2-diphenylethyl moiety plays a significant role in the compound's activity. For some analogues, the (S)-(+)-enantiomer has been found to be more potent than the (R)-(-)-enantiomer. nih.gov
Phenyl Ring Substitution: The presence and position of substituents on the phenyl rings of the diphenylethyl group can dramatically alter the pharmacological profile. For example, a hydroxyl group at the meta-position of one of the phenyl rings has been shown to significantly enhance analgesic activity in some analogues. nih.gov
Future research should focus on systematically exploring the chemical space around the this compound scaffold. This can be achieved by synthesizing a library of analogues with diverse butyl chain modifications, substitutions on the phenyl rings, and different stereochemical configurations. High-throughput screening of these analogues will be instrumental in identifying compounds with enhanced potency and selectivity.
Below is a table summarizing the key structural modifications and their observed effects on the activity of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which can inform the rational design of new analogues.
| Structural Modification | Position | Observed Effect on Analgesic Activity | Reference |
| Alkyl/Cycloalkyl Substituent | 1-position of piperazine | Modulates potency | nih.govnih.gov |
| Stereochemistry | 1,2-diphenylethyl moiety | (S)-(+)-enantiomer often more potent | nih.gov |
| Hydroxyl Group | meta-position of a phenyl ring | Significantly enhances potency | nih.gov |
The piperazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with multiple biological targets. mdpi.com This promiscuity can be strategically harnessed to develop multi-target drugs, which are particularly valuable for treating complex diseases involving multiple pathological pathways, such as neurodegenerative disorders and cancer. mdpi.commdpi.com N-arylpiperazines, a related class of compounds, have shown affinity for a variety of receptors, including serotonergic and dopaminergic receptors, which are implicated in a range of central nervous system (CNS) disorders. mdpi.comnih.gov
Future research on this compound should explore its potential to modulate multiple targets. This can be achieved through:
Receptor Profiling: Screening the compound and its novel analogues against a broad panel of receptors, ion channels, and enzymes to identify any off-target activities that could be therapeutically beneficial.
Pharmacophore Hybridization: Combining the structural features of this compound with pharmacophores known to interact with other relevant targets. This approach could lead to the development of single molecules capable of, for example, simultaneously alleviating pain and inflammation, or targeting multiple pathways in a specific cancer type.
Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding of this compound analogues to various targets and to guide the design of multi-target ligands.
The development of multi-target agents from the this compound scaffold could offer significant advantages over traditional single-target drugs, including improved efficacy and a reduced likelihood of drug resistance.
Applications in Material Science and as Chemical Intermediates
Beyond its potential therapeutic applications, the chemical structure of this compound suggests its utility in other scientific and industrial domains. The piperazine moiety is a versatile building block in organic synthesis and has been incorporated into various materials.
Piperazine and its derivatives are utilized in the synthesis of polymers, where they can act as cross-linking agents to enhance the mechanical and chemical properties of coatings. nih.govbiosynce.com The presence of two reactive nitrogen atoms allows for the formation of a three-dimensional network structure within a polymer matrix, which can improve hardness, abrasion resistance, and chemical resistance. biosynce.com Furthermore, piperazine-based polymers have been investigated for their antimicrobial properties, suggesting potential applications in biomedical materials and water purification systems. nih.govrsc.orgresearchgate.net
As a chemical intermediate, this compound can serve as a starting material for the synthesis of more complex molecules. The piperazine ring can be readily functionalized, and the diphenylethyl moiety offers sites for further chemical modification. nih.gov The synthesis of various 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has been well-documented, highlighting the accessibility of this chemical scaffold for creating diverse molecular architectures. nih.govacs.org
Future research in this area could explore:
The incorporation of this compound into novel polymer systems to create materials with unique properties.
Its use as a scaffold for the development of new catalysts or ligands in organic synthesis.
The investigation of its derivatives as components in functional materials, such as organic light-emitting diodes (OLEDs) or sensors, leveraging the photophysical properties of the aromatic rings.
Preclinical Investigations into Broadened Therapeutic Applications (e.g., beyond analgesia)
While the initial focus of research on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has been on their analgesic properties, the structural similarity to other centrally active piperazine compounds suggests a broader therapeutic potential. nih.govnih.gov Many piperazine derivatives exhibit a wide range of pharmacological effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic activities. cuestionesdefisioterapia.comnih.govcuestionesdefisioterapia.com
A closely related compound, MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), has been shown to have activity at opioid receptors. nih.govdundee.ac.ukservice.gov.uk However, the diverse pharmacology of the broader piperazine class warrants investigation into the effects of this compound on other CNS targets. For instance, various N-arylpiperazine derivatives are known to interact with serotonergic and dopaminergic receptors, which are key targets in the treatment of depression, anxiety, and schizophrenia. mdpi.comnih.gov
Future preclinical studies should therefore aim to:
Evaluate the binding affinity and functional activity of this compound and its analogues at a range of non-opioid CNS receptors.
Conduct in vivo behavioral studies in animal models of anxiety, depression, and other neurological disorders to assess its potential therapeutic efficacy in these areas.
Investigate its mechanism of action to elucidate the molecular pathways underlying any observed pharmacological effects.
The exploration of these broadened therapeutic applications could lead to the repurposing of this chemical scaffold for the treatment of a variety of CNS disorders, addressing significant unmet medical needs.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-Butyl-4-(1,2-diphenylethyl)piperazine?
Answer:
Synthesis optimization requires careful selection of solvents, reagents, and reaction conditions. For example:
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, as seen in the synthesis of analogous piperazine derivatives .
- Reagent Ratios : Excess propargyl bromide (1.2 equiv.) improves alkylation yields in piperazine functionalization, while catalytic CuSO₄·5H₂O (0.3 equiv.) accelerates click chemistry reactions .
- Purification : Silica gel chromatography with gradients (e.g., ethyl acetate/hexane 1:8) effectively isolates products while minimizing impurities .
- Monitoring : Thin-layer chromatography (TLC) in hexane/ethyl acetate systems tracks reaction progress and identifies intermediates .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
Core techniques include:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, while IR identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹) .
- Chromatography : HPLC with UV detection ensures purity (>95%), and GC-MS verifies molecular weight .
- Melting Point Analysis : Sharp melting ranges (e.g., 166–167°C) indicate crystallinity and compound stability .
- Advanced Option : Single-crystal X-ray diffraction resolves 3D structures, critical for studying stereochemical effects .
Basic: How is the biological activity of this compound evaluated in preliminary studies?
Answer:
Initial screens focus on:
- In Vitro Assays : Anticancer activity via cell viability tests (e.g., MTT assay) and antimicrobial potency against Gram-positive/negative strains .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like tyrosine kinases or opioid receptors .
- Dose-Response Curves : IC₅₀ values quantify efficacy, while selectivity indices compare toxicity to healthy cells .
Advanced: How can researchers resolve contradictions in reported biological activities of piperazine derivatives?
Answer:
Contradictions arise from structural variations and experimental design:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may enhance antimicrobial activity but reduce solubility, impacting bioavailability .
- Enantiomeric Differences : Enantiomers of MT-45 (a related compound) show divergent analgesic potencies due to stereospecific receptor interactions .
- Assay Conditions : Varying pH, serum proteins, or cell lines (e.g., HeLa vs. MCF-7) alter observed activities. Standardized protocols (e.g., CLSI guidelines) mitigate variability .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for piperazine-based compounds?
Answer:
SAR studies involve:
- Fragment-Based Design : The 1-(4-fluorobenzyl)piperazine moiety enhances kinase inhibition by optimizing hydrophobic interactions and hydrogen bonding .
- Systematic Modifications : Varying alkyl chain lengths (e.g., butyl vs. propyl) alters membrane permeability, as shown in pharmacokinetic studies .
- Computational SAR : Quantitative structure-activity relationship (QSAR) models predict bioactivity from molecular descriptors (e.g., logP, polar surface area) .
Advanced: What computational methods support the rational design of this compound derivatives?
Answer:
Key approaches include:
- Molecular Dynamics Simulations : Assess binding stability to receptors (e.g., μ-opioid receptor) over nanosecond timescales .
- Retrosynthetic Analysis : AI-driven tools (e.g., BenchChem’s template-based models) propose one-step syntheses using databases like Reaxys .
- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity from molecular properties (e.g., Lipinski’s rules) .
Advanced: How does stereochemistry influence the pharmacological profile of this compound?
Answer:
Enantiomers exhibit distinct behaviors:
- Receptor Binding : (R)-MT-45 shows 10-fold higher analgesic activity than (S)-MT-45 due to complementary chirality at opioid receptors .
- Metabolic Stability : Cytochrome P450 enzymes (e.g., CYP3A4) may preferentially metabolize one enantiomer, altering half-life .
- Synthesis Resolution : Chiral chromatography (e.g., Chiralpak IA) or enzymatic resolution isolates enantiomers for comparative studies .
Advanced: What green chemistry principles apply to scaling up piperazine synthesis?
Answer:
Sustainable scale-up strategies include:
- Solvent Recycling : Ethyl acetate recovery via distillation reduces waste .
- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) minimizes metal waste compared to stoichiometric methods .
- Continuous Flow Reactors : Enhance heat/mass transfer and safety for exothermic reactions (e.g., alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
